Cas no 245449-98-3 (1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine)

1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a piperazine moiety at the 4-position. This structure imparts significant potential as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active agents. Its rigid aromatic framework and nitrogen-rich heterocycles enhance binding affinity and selectivity toward target proteins. The piperazine substituent further improves solubility and pharmacokinetic properties, making it a versatile intermediate for drug discovery. The compound’s synthetic accessibility and modularity also facilitate structural optimization for specific therapeutic applications.
1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine structure
245449-98-3 structure
Product Name:1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
CAS No:245449-98-3
MF:C15H16N6
MW:280.327741622925
CID:5058839
Update Time:2025-05-23

1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
    • Oprea1_480409
    • 1-phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
    • STL497650
    • BB 0219854
    • ST50759564
    • 1-phenyl-4-piperazinylpyrazolo[5,4-d]pyrimidine
    • 1-phenyl-4-piperazino-1H-pyrazolo[3,4-d]pyrimidine
    • 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
    • 1-Phenyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d] pyrimidine
    • 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
    • Inchi: 1S/C15H16N6/c1-2-4-12(5-3-1)21-15-13(10-19-21)14(17-11-18-15)20-8-6-16-7-9-20/h1-5,10-11,16H,6-9H2
    • InChI Key: PITKIAQOOXYBTN-UHFFFAOYSA-N
    • SMILES: N1(C2C3C=NN(C4C=CC=CC=4)C=3N=CN=2)CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 339
  • XLogP3: 1.6
  • Topological Polar Surface Area: 58.9

1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM287930-1g
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
245449-98-3 97%
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$458 2021-08-18
Chemenu
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1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Additional information on 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine

Comprehensive Analysis of 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine (CAS No. 245449-98-3): Structure, Applications, and Research Insights

1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine (CAS No. 245449-98-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural framework and potential therapeutic applications. This pyrazolo[3,4-d]pyrimidine derivative features a phenyl group at the 1-position and a piperazine moiety at the 4-position, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a kinase inhibitor, with studies exploring its efficacy in modulating cellular signaling pathways.

The compound's molecular structure combines a pyrazolo[3,4-d]pyrimidine core with a piperazine ring, which enhances its binding affinity to biological targets. This structural feature aligns with current trends in small-molecule drug development, where researchers prioritize compounds with high selectivity and low off-target effects. Recent publications highlight its potential in addressing neurodegenerative disorders and inflammatory conditions, topics frequently searched in academic and medical databases. Its CAS No. 245449-98-3 is often used as a key identifier in patent literature and chemical catalogs.

In the context of AI-driven drug discovery, 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine has been featured in computational studies predicting its interactions with protein targets. This aligns with growing user queries about "machine learning in medicinal chemistry" and "in silico screening of bioactive compounds." The compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties are also a focal point, as researchers seek to optimize its pharmacokinetic profile for clinical translation.

From a synthetic chemistry perspective, the preparation of 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine involves multi-step reactions, including cyclization and substitution processes. Its purity and stability are critical for reproducibility, a concern frequently raised in research forums and QA platforms. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring compliance with Good Laboratory Practice (GLP) standards.

Beyond pharmaceuticals, this compound has sparked interest in material science due to its conjugated π-electron system, which could be leveraged in organic electronics. Searches for "heterocyclic compounds in optoelectronics" have surged, reflecting cross-disciplinary applications. However, most current studies focus on its biological relevance, particularly its modulation of adenosine receptors—a hot topic in neurology and immunology research.

The safety profile of CAS No. 245449-98-3 remains under investigation, with preliminary data suggesting low acute toxicity in standard in vitro assays. This aligns with the broader demand for "green chemistry" and "sustainable synthesis" methodologies, as highlighted in recent ACS (American Chemical Society) publications. Researchers are also exploring its enantiomeric purity, given the rising emphasis on chiral drug development in regulatory guidelines.

In summary, 1-Phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine represents a compelling case study in modern medicinal chemistry. Its dual applicability in drug discovery and material science, combined with its relevance to trending topics like AI-assisted molecular design, positions it as a compound of enduring scientific interest. Future research directions may include structure-activity relationship (SAR) studies and formulation optimization to enhance its therapeutic potential.

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